molecular formula C21H27ClN4O B11572914 2-{3-[2-(2-chlorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-N,N-diethylethanamine

2-{3-[2-(2-chlorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-N,N-diethylethanamine

Katalognummer: B11572914
Molekulargewicht: 386.9 g/mol
InChI-Schlüssel: WMVOHWPMIXENLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{3-[2-(2-chlorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-N,N-diethylethanamine is a complex organic compound that features a benzimidazole core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[2-(2-chlorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-N,N-diethylethanamine typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Chlorophenoxyethyl Group: This step involves the reaction of the benzimidazole intermediate with 2-(2-chlorophenoxy)ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Imino Group: The imino group can be introduced by reacting the intermediate with an appropriate amine under dehydrating conditions.

    Attachment of the Diethylethanamine Group: This final step involves the alkylation of the intermediate with diethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzimidazole compounds.

Wissenschaftliche Forschungsanwendungen

2-{3-[2-(2-chlorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-N,N-diethylethanamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.

    Materials Science: It is explored for its potential use in the development of advanced materials with specific electronic or optical properties.

    Biology: The compound is used in biological studies to understand its effects on cellular processes and pathways.

Wirkmechanismus

The mechanism of action of 2-{3-[2-(2-chlorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-N,N-diethylethanamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzimidazole Derivatives: Compounds such as 2-(2-chlorophenyl)-1H-benzimidazole and 2-(2-chlorophenoxy)ethyl benzimidazole share structural similarities.

    Phenoxyethyl Compounds: Compounds like 2-(2-chlorophenoxy)ethylamine and 2-(2-chlorophenoxy)ethyl carbamate are structurally related.

Uniqueness

2-{3-[2-(2-chlorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-N,N-diethylethanamine is unique due to its specific combination of functional groups and the resulting biological activity. Its ability to interact with multiple targets and undergo various chemical reactions makes it a versatile compound for research and development.

Eigenschaften

Molekularformel

C21H27ClN4O

Molekulargewicht

386.9 g/mol

IUPAC-Name

2-[3-[2-(2-chlorophenoxy)ethyl]-2-iminobenzimidazol-1-yl]-N,N-diethylethanamine

InChI

InChI=1S/C21H27ClN4O/c1-3-24(4-2)13-14-25-18-10-6-7-11-19(18)26(21(25)23)15-16-27-20-12-8-5-9-17(20)22/h5-12,23H,3-4,13-16H2,1-2H3

InChI-Schlüssel

WMVOHWPMIXENLI-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCN1C2=CC=CC=C2N(C1=N)CCOC3=CC=CC=C3Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.